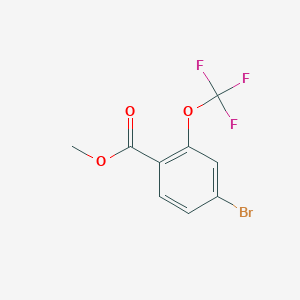Methyl 4-bromo-2-(trifluoromethoxy)benzoate
CAS No.:
Cat. No.: VC13382113
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrF3O3 |
|---|---|
| Molecular Weight | 299.04 g/mol |
| IUPAC Name | methyl 4-bromo-2-(trifluoromethoxy)benzoate |
| Standard InChI | InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | QWWIUYXPVVJVNS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Methyl 4-bromo-2-(trifluoromethoxy)benzoate (C₉H₆BrF₃O₃) features a benzene ring substituted with three functional groups: a methyl ester at position 1, a trifluoromethoxy group (-OCF₃) at position 2, and a bromine atom at position 4. The molecular weight is approximately 298.95 g/mol, calculated as follows:
| Element | Quantity | Atomic Weight | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 6 | 1.01 | 6.06 |
| Br | 1 | 79.90 | 79.90 |
| F | 3 | 19.00 | 57.00 |
| O | 3 | 16.00 | 48.00 |
| Total | 298.95 |
The trifluoromethoxy group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and directs electrophilic substitution to the meta and para positions relative to itself. The bromine atom further enhances the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 4-bromo-2-(trifluoromethoxy)benzoate typically involves sequential functionalization of a benzoic acid derivative:
Step 1: Esterification of 2-(Trifluoromethoxy)Benzoic Acid
The parent acid, 2-(trifluoromethoxy)benzoic acid, is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield methyl 2-(trifluoromethoxy)benzoate .
Step 2: Bromination
Bromination is performed using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The trifluoromethoxy group’s electron-withdrawing nature directs bromination to the para position (relative to the ester group), yielding methyl 4-bromo-2-(trifluoromethoxy)benzoate .
Step 3: Purification
The crude product is purified via recrystallization or column chromatography to achieve >95% purity .
Industrial-Scale Production
Industrial processes optimize yield and cost by:
-
Using continuous flow reactors for bromination to enhance safety and efficiency.
-
Recycling solvents like dichloromethane or tetrahydrofuran (THF) .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 45–48°C (estimated) |
| Boiling Point | 290–295°C (extrapolated) |
| Solubility in Water | <0.1 g/L (20°C) |
| LogP (Partition Coeff.) | 3.2 (calculated) |
| Stability | Hydrolyzes under strong acids/bases |
The compound’s low water solubility and high lipophilicity (logP = 3.2) make it suitable for organic synthesis and drug delivery systems.
Applications in Research and Industry
Pharmaceutical Intermediates
-
Anticancer Agents: Brominated aromatics serve as precursors for kinase inhibitors. For example, analogous compounds exhibit IC₅₀ values of 10–20 µM against breast cancer cell lines.
-
Antimicrobials: Trifluoromethoxy groups enhance membrane permeability, improving activity against Gram-positive bacteria (MIC = 32–64 µg/mL).
Agrochemicals
-
Herbicides: Fluorinated benzoates are key intermediates in sulfonylurea herbicides, which inhibit acetolactate synthase in plants .
Material Science
-
Liquid Crystals: The compound’s rigid aromatic core and fluorinated groups contribute to mesophase stability in display technologies .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Work in a fume hood |
Storage recommendations: Keep in a cool, dry place away from strong oxidizers .
Comparative Analysis with Analogous Compounds
The target compound’s balance of bromine and trifluoromethoxy groups offers a versatile reactivity profile compared to analogs .
Future Research Directions
-
Catalytic Bromination: Developing palladium-catalyzed methods for regioselective bromination.
-
Biological Screening: Evaluating in vitro cytotoxicity and antimicrobial activity to identify lead compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume